Product packaging for Copper;methyl 2-hydroxybenzoate(Cat. No.:CAS No. 15375-93-6)

Copper;methyl 2-hydroxybenzoate

Cat. No.: B14703709
CAS No.: 15375-93-6
M. Wt: 367.84 g/mol
InChI Key: PNQDGJVIYJLKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Copper;methyl 2-hydroxybenzoate is a coordination complex with the molecular formula C16H16CuO6 . This compound consists of copper cations coordinated with methyl 2-hydroxybenzoate ligands, which are also known as methyl salicylate derivatives. While specific biological or catalytic data for this exact complex is not fully detailed in the available sources, copper complexes with hydroxybenzoate ligands are generally of significant interest in scientific research. They are frequently investigated for their potential applications in catalysis, where copper's redox properties can facilitate various organic transformations, and in materials science for the development of novel metal-organic frameworks (MOFs) or magnetic materials. The specific spatial arrangement of the ligands around the copper center, as suggested by the molecular formula, can lead to unique physicochemical properties worthy of further study. Researchers might explore this compound as a precursor for synthesizing more complex structures or as a model system to study metal-ligand interaction dynamics. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16CuO6+2 B14703709 Copper;methyl 2-hydroxybenzoate CAS No. 15375-93-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

15375-93-6

Molecular Formula

C16H16CuO6+2

Molecular Weight

367.84 g/mol

IUPAC Name

copper;methyl 2-hydroxybenzoate

InChI

InChI=1S/2C8H8O3.Cu/c2*1-11-8(10)6-4-2-3-5-7(6)9;/h2*2-5,9H,1H3;/q;;+2

InChI Key

PNQDGJVIYJLKRN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1O.COC(=O)C1=CC=CC=C1O.[Cu+2]

Origin of Product

United States

Synthetic Methodologies for Copper Methyl 2 Hydroxybenzoate Coordination Compounds

Direct Complexation Reactions

Direct complexation is a fundamental and widely used method for the synthesis of copper(methyl 2-hydroxybenzoate) coordination compounds. This approach typically involves the direct reaction of a copper(II) salt with methyl 2-hydroxybenzoate in a suitable solvent.

A common procedure involves dissolving a copper(II) salt, such as copper(II) acetate (B1210297) monohydrate or copper(II) chloride, in a solvent and adding it to a solution of methyl 2-hydroxybenzoate. The reaction mixture is often stirred for a period to ensure the completion of the complexation. The resulting solid complex can then be isolated by filtration, washed, and dried.

The stoichiometry of the reactants, specifically the ligand-to-metal ratio, is a critical parameter that influences the structure and composition of the resulting coordination compound. By carefully controlling this ratio, researchers can target the formation of specific complexes with desired properties. For instance, studies on similar copper(II) salicylate (B1505791) complexes have often employed a 1:2 metal-to-ligand ratio to synthesize complexes with the general formula [Cu(L)₂], where L represents the salicylate-type ligand. researchgate.net In the synthesis of copper(II) complexes with other bidentate ligands, equimolar ratios (1:1) of the metal salt and the ligand are also common. nih.govjchemlett.com The optimization of this ratio is crucial for achieving high yields and purity of the desired product.

Table 1: Examples of Ligand-to-Metal Ratios in Copper Complex Synthesis

Copper SaltLigandMolar Ratio (Metal:Ligand)Resulting Complex Type
Copper(II) Acetate MonohydrateMethyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate1:2[Cu(L)₂]
Copper(II) ChlorideSchiff Base1:1[Cu(L)(Cl)(H₂O)]
Copper(II) CarbonateSalicylic (B10762653) Acid1:2[Cu(salH)₂]

This table provides illustrative examples of reactant ratios used in the synthesis of various copper coordination compounds.

The choice of solvent plays a pivotal role in the synthesis of copper(methyl 2-hydroxybenzoate) complexes. The solvent can influence the solubility of the reactants, the reaction rate, and the crystallization of the final product. Common solvents used in these syntheses include ethanol, methanol, and water, or mixtures thereof. researchgate.netnih.govresearchgate.net For instance, the use of a methanol-water binary solvent system has been shown to influence the size and stability of nanoparticles in green synthesis approaches, suggesting its potential impact on coordination complex formation as well. researchgate.net

Reaction conditions such as temperature and pH are also critical. Many direct complexation reactions are carried out at room temperature or with gentle heating to facilitate the reaction without decomposing the reactants or the product. bioline.org.br The pH of the reaction mixture can be adjusted to promote the deprotonation of the ligand's hydroxyl group, which is often necessary for coordination to the metal center. jchemlett.commdpi.com

Green Chemistry Approaches in Copper(Methyl 2-Hydroxybenzoate) Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Green chemistry principles are being applied to the synthesis of coordination compounds to minimize the use and generation of hazardous substances. For copper salicylate complexes, green methods have been developed that utilize water as a solvent and avoid the use of toxic reagents. bioline.org.brbioline.org.br

One such approach involves the direct mixing of an aqueous solution of a copper salt, like copper carbonate, with an aqueous solution of the salicylic acid derivative. bioline.org.brbioline.org.br This method can produce the desired complex in high yields with moderate heating, significantly reducing the environmental impact compared to traditional methods that may use organic solvents. bioline.org.brbioline.org.br The use of water as a solvent is a key aspect of these green synthetic routes. researchgate.netbioline.org.br

Synthesis of Derivatized Methyl 2-Hydroxybenzoate Ligands for Copper Complexation

To modify the properties of the resulting copper complexes, derivatized methyl 2-hydroxybenzoate ligands can be synthesized. Introducing different functional groups onto the methyl 2-hydroxybenzoate backbone can alter the electronic and steric properties of the ligand, which in turn affects the coordination geometry, stability, and reactivity of the copper complex.

For example, the synthesis of ligands derived from salicylic acid, such as 3,5-diisopropylsalicylic acid and 3-methoxysalicylic acid, has been reported for the preparation of various copper(II) complexes. acs.org The synthesis of these derivatized ligands often involves standard organic reactions to introduce the desired substituents onto the aromatic ring of the parent molecule. These modified ligands can then be used in complexation reactions with copper salts, similar to the direct complexation methods described above.

Preparation of Mixed-Ligand Copper(Methyl 2-Hydroxybenzoate) Systems

Mixed-ligand complexes, which contain more than one type of ligand coordinated to the central metal ion, offer a strategy to fine-tune the properties of the coordination compound. In the context of copper(methyl 2-hydroxybenzoate), a secondary ligand can be introduced into the coordination sphere to create complexes with unique structural and functional attributes.

The synthesis of mixed-ligand copper(II) complexes often involves a one-pot reaction where the copper salt, methyl 2-hydroxybenzoate (or a derivative), and the secondary ligand are mixed in a specific stoichiometric ratio. jchemlett.com The choice of the secondary ligand is crucial and can range from simple monodentate ligands to more complex polydentate chelating agents like 1,10-phenanthroline (B135089) or bipyridine. mdpi.comnih.govrsc.org The resulting mixed-ligand complexes can exhibit different coordination geometries and properties compared to their homoleptic counterparts. For instance, ternary copper(II) complexes of salicylates and neocuproine (B1678164) have been synthesized and structurally characterized, revealing monomeric, dimeric, and dinuclear structures. mdpi.comnih.gov

Structural Elucidation and Conformational Analysis of Copper Methyl 2 Hydroxybenzoate Complexes

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for the precise determination of the three-dimensional atomic arrangement in a crystalline solid. For copper(II) salicylate (B1505791) complexes, SCXRD studies have been instrumental in revealing the fine details of their molecular and supramolecular structures.

The coordination geometry around the copper(II) center in salicylate complexes is varied, with five-coordinate and six-coordinate geometries being the most common. A deformed square pyramidal geometry is frequently observed in five-coordinate complexes mdpi.com. For instance, in a ternary mononuclear complex of copper(II) with a salicylate derivative and neocuproine (B1678164), the copper atom exhibits a deformed square pyramidal coordination polyhedron mdpi.com. The basal plane of such pyramids can be formed by donor atoms from the salicylate ligand and a co-ligand mdpi.com. In some instances, the coordination sphere of the copper ion can be described as a deformed square bipyramid mdpi.com.

In dinuclear complexes, each copper(II) ion can also adopt a five-coordinate, deformed square pyramidal geometry mdpi.com. The Jahn-Teller effect, common for octahedral Cu(II) complexes, can lead to elongated axial bonds mdpi.com. The coordination environment around the copper ion can also be a distorted trigonal bipyramid, as seen in a five-coordinate copper(II) complex with a tripodal tris(N-methylbenzimidazol-2-ylmethyl)amine ligand and a salicylate anion oup.com.

The bond lengths between the central copper atom and the donor atoms of the ligands are crucial parameters obtained from SCXRD. In ternary copper(II) salicylate complexes with nitrogen-donor co-ligands, the equatorial Cu–O and Cu–N bond distances typically fall within the ranges of 1.880–1.904 Å and 2.001–2.033 Å, respectively mdpi.com. The axial Cu-N bond distances are generally longer, for example, 2.257(3) Å in one such complex mdpi.com. In a different complex, the axial Cu-N distance was found to be 2.295(2) Å mdpi.com. The apical Cu-O distances in similar structures have been reported to be in the range of 2.329 to 2.582 Å mdpi.com.

Table 1: Selected Bond Lengths in Related Copper(II) Salicylate Complexes
ComplexBond TypeBond Length (Å)Reference
[Cu(H₂O)(5-Cl-Sal)(Neo)]Cu1–N12.023(2) mdpi.com
Cu1–O11.899(2) mdpi.com
Cu1–O21.924(2) mdpi.com
Cu1–O41.973(2) mdpi.com
Cu1–N22.295(2) mdpi.com
[Cu(μ-Sal)(Neo)]₂Cu1–N12.000(3) mdpi.com
Cu1–O11.991(2) mdpi.com
Cu1–O21.909(3) mdpi.com
Cu1–N22.257(3) mdpi.com
[Cu₂(μ-5-Cl-Sal)(5-Cl-HSal)₂(Neo)₂]·EtOHCu1–O32.471(3) mdpi.com
Cu1–O52.744(2) mdpi.com
Cu2–N42.301(4) mdpi.com

Salicylic (B10762653) acid and its esters are versatile ligands due to the presence of two potential donor centers: the carboxylate group and the phenolic hydroxyl group myttex.netias.ac.in. The carboxylate group itself can coordinate to a metal ion in several ways, including monodentate, bidentate (chelating), and bridging fashions scispace.com. This versatility allows for the formation of a variety of molecular architectures.

In many complexes, the salicylate ligand acts as a bidentate chelating agent, coordinating to the copper(II) ion through one of the carboxylate oxygen atoms and the phenolic oxygen atom researchgate.net. In dimeric structures, the salicylate ligand can adopt a bridging coordination mode. For instance, in the dinuclear complex [Cu(μ-Sal)(Neo)]₂, the salicylate ligand bridges two copper centers mdpi.com. In more complex structures, a salicylate derivative has been observed to act as a bridging ligand between two copper atoms through its phenolate (B1203915) and carboxylate oxygen atoms mdpi.com.

The coordination mode can also be influenced by the deprotonation state of the ligand. In some instances, both singly deprotonated (at the carboxylic acid group) and doubly deprotonated (at both the carboxylic and phenolic groups) salicylate ligands can be present in the same structure mdpi.com. In a dinuclear copper salicylate complex with 2,2'-bipyridine, the presence of incompletely deprotonated salicylate ligands was confirmed by single-crystal X-ray diffraction scispace.com.

Supramolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the stabilization of the crystal structures of copper(II) salicylate complexes, often leading to the formation of higher-dimensional networks.

Hydrogen bonding is a prevalent feature in these complexes, especially when water molecules or hydroxyl groups are present. Strong O–H···O hydrogen bonds have been observed between the hydroxyl group of the salicylate ligand and coordinated water molecules or carboxylate oxygen atoms myttex.net. These interactions can link individual complex units into one-dimensional chains myttex.net. In the solid state, a three-dimensional supramolecular assembly can be formed as a result of these secondary interactions myttex.net.

Structural Polymorphism and Isomerism in Copper(Methyl 2-Hydroxybenzoate) Complexes

The synthesis conditions can lead to the formation of different polymeric and dimeric copper(II) salicylate complexes, suggesting the possibility of polymorphism mdpi.com. The presence of different solvents in the crystal structure can also lead to different crystal packing and, consequently, different polymorphs.

Isomerism in coordination complexes can be broadly classified into structural isomerism and stereoisomerism. For copper(II) complexes with methyl 2-hydroxybenzoate, geometric isomerism (cis-trans isomerism) could be possible in octahedral complexes with other ligands. Optical isomerism could also arise in chiral complexes. For instance, in a dinuclear copper salicylate with an incompletely deprotonated salicylate ligand, the arrangement of ligands around the copper centers could potentially lead to different isomers scispace.com.

Formation and Characterization of Dimeric and Polymeric Architectures

Copper(II) salicylate complexes have a strong tendency to form dimeric and polymeric structures. The versatile coordination behavior of the salicylate ligand is a key factor in the formation of these extended architectures mdpi.commyttex.net.

Dimeric copper(II) salicylate complexes have been synthesized and structurally characterized. In these structures, two copper centers are often bridged by salicylate ligands mdpi.com. For example, a centrosymmetric dimeric unit with a Cu–Cu distance of 3.007(1) Å has been reported for a copper(II) salicylate complex with neocuproine mdpi.com. Another study on a dinuclear copper salicylate with 2,2'-bipyridine revealed a square pyramidal coordination geometry around each copper, with a bridging phenoxide oxygen linking the two copper units scispace.com.

Polymeric architectures are also common in the solid-state chemistry of copper(II) salicylates. The bridging capability of the salicylate ligand can lead to the formation of one-, two-, or three-dimensional coordination polymers. For instance, a salicylate-bridged coordination polymer, {[Cu₂(sal)₂(pyz)]·2MeOH}n, has been synthesized where each salicylate ligand connects three copper centers to form a novel 2-D network structure myttex.net. The insolubility of some copper(II) salicylate complexes in common solvents has been suggested to be an indication of a polymeric structure.

Influence of Co-ligands on Copper(II) Coordination Spheres

The introduction of co-ligands, particularly nitrogen-donor ligands, into the coordination sphere of copper(II) salicylate complexes has a profound impact on their structure and properties myttex.netresearchgate.net. These co-ligands can modify the coordination number and geometry of the copper center, influence the coordination mode of the salicylate ligand, and participate in supramolecular interactions.

Commonly used nitrogen-donor co-ligands include 1,10-phenanthroline (B135089) (phen), 2,2'-bipyridine (bpy), neocuproine (Neo), and imidazole (Im) myttex.netscispace.comresearchgate.net. In the presence of these co-ligands, ternary complexes are formed where both the salicylate and the co-ligand are coordinated to the copper(II) ion.

Similarly, imidazole and its derivatives have been shown to react with copper(II) aspirinate (a derivative of salicylic acid) to form mononuclear copper(II) salicylate complexes with varying numbers of coordinated imidazole ligands researchgate.net. In one such study, complexes with two, five, and six coordinated imidazole ligands were co-crystallized, demonstrating the significant influence of the co-ligand on the final structure researchgate.net. In the bis(imidazole) complex, the copper ion is in a trans square-planar arrangement with two imidazole nitrogen atoms and two carboxylate oxygen atoms from the salicylate ligands researchgate.net. In contrast, the pentakis(imidazole) and hexakis(imidazole) complexes exhibit distorted square pyramidal and tetragonally distorted octahedral geometries, respectively, with the salicylate ions acting as counterions researchgate.net. These examples clearly illustrate that the nature and stoichiometry of the co-ligand are critical determinants of the coordination sphere around the copper(II) ion in salicylate complexes.

Spectroscopic Probes for Characterizing Copper Methyl 2 Hydroxybenzoate Complexes

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups within a molecule and determining how they are affected by coordination to a metal ion. In the context of copper(II) methyl 2-hydroxybenzoate, IR spectroscopy provides a "vibrational fingerprint" that confirms the presence of the methyl 2-hydroxybenzoate ligand and reveals details of its interaction with the copper center. docbrown.inforesearchgate.net

The IR spectrum of free methyl 2-hydroxybenzoate exhibits several characteristic absorption bands. docbrown.info A broad band is typically observed in the region of 3800 to 2600 cm⁻¹, with a peak around 3200 cm⁻¹, which is attributed to the O-H stretching vibration of the phenolic hydroxyl group. docbrown.info The breadth of this peak is due to hydrogen bonding. docbrown.info C-H stretching vibrations of the methyl group appear around 2955 cm⁻¹. docbrown.info A very strong and characteristic peak for the carbonyl (C=O) stretching vibration of the ester group is found at approximately 1680 cm⁻¹. docbrown.info Additionally, C-O stretching vibrations are observed in the 1300-1250 cm⁻¹ and 1150-1100 cm⁻¹ regions. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of overlapping vibrations unique to the molecule. docbrown.info

Upon complexation with copper(II), shifts in these vibrational frequencies provide evidence of coordination. The changes in the positions and intensities of the phenolic O-H and carbonyl C=O stretching bands are particularly informative. The coordination of the copper ion to the phenolic oxygen and the carbonyl oxygen of the ester group is expected to cause a shift in the corresponding vibrational frequencies. These shifts are a direct consequence of the alteration of bond strengths and electron distribution upon complex formation.

Table 1: Characteristic IR Absorption Bands for Methyl 2-Hydroxybenzoate

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Phenolic -OH O-H Stretch (H-bonded) ~3200 (broad)
Methyl -CH₃ C-H Stretch ~2955
Ester C=O C=O Stretch ~1680
Ester/Phenol C-O C-O Stretch 1300-1250 & 1150-1100

Data sourced from Doc Brown's Advanced Organic Chemistry Revision Notes. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule or complex. For copper(II) complexes, which are typically colored, UV-Vis spectroscopy is particularly useful for studying the d-d electronic transitions of the copper ion and charge-transfer bands.

Free methyl 2-hydroxybenzoate exhibits characteristic absorption bands in the UV region. mdpi.com A prominent peak is observed between 230 and 240 nm, which is attributed to a π-π* transition within the aromatic ring. mdpi.com A broader absorption band is also seen in the 280-330 nm range, corresponding to an n-π* transition. mdpi.com One study focused on detecting the absorption band around 310 nm for monitoring methyl salicylate (B1505791). mdpi.com

The UV-Vis spectrum of a copper(II) methyl 2-hydroxybenzoate complex will show additional absorption bands compared to the free ligand. The d-orbitals of the copper(II) ion, which are degenerate in the free ion, are split in energy by the ligand field created by the coordinating methyl 2-hydroxybenzoate. This splitting allows for the absorption of light to promote an electron from a lower energy d-orbital to a higher energy d-orbital, resulting in d-d transitions. These transitions are typically weak and appear in the visible region of the spectrum, giving the complex its characteristic color.

Furthermore, charge-transfer (CT) bands can be observed. These are generally more intense than d-d bands and can occur in both the UV and visible regions. Ligand-to-metal charge-transfer (LMCT) bands involve the transfer of an electron from a ligand-based molecular orbital to a metal-based molecular orbital. In the case of copper(II) methyl 2-hydroxybenzoate, an electron could be transferred from the phenolate (B1203915) oxygen to the copper(II) ion. Theoretical studies on similar copper complexes have shown that the highest occupied molecular orbital (HOMO) can be ligand-based, while the lowest unoccupied molecular orbital (LUMO) is copper-based, leading to LMCT character for the main absorption peak. mdpi.com

The position and intensity of these d-d and CT bands are sensitive to the coordination geometry of the copper ion and the nature of the ligand, making UV-Vis spectroscopy a valuable tool for characterizing the electronic structure of the complex. researchgate.netwiley.com Studies on various copper complexes have shown that their UV-Vis absorbance profiles can differ in various media. wiley.com

Table 2: UV Absorption Maxima for Methyl 2-Hydroxybenzoate

Transition Wavelength Range (nm)
π-π* (aromatic ring) 230-240
n-π* 280-330

Data sourced from MDPI. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Copper Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons. Since copper(II) has a d⁹ electron configuration with one unpaired electron, it is paramagnetic and thus EPR active. mdpi.comnih.gov EPR spectroscopy provides detailed information about the electronic environment of the copper(II) ion, including its coordination geometry and the nature of the coordinating atoms. nih.govethz.ch

The hyperfine coupling arises from the interaction of the unpaired electron with the magnetic moment of the copper nucleus (I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes). ethz.ch This interaction splits the EPR signal into a set of four lines for each g-value component. The magnitude of the hyperfine coupling constant, A, provides information about the covalency of the metal-ligand bonds and the distribution of the unpaired electron's spin density. ethz.ch

In some cases, superhyperfine coupling can also be observed, which arises from the interaction of the unpaired electron with the nuclei of the coordinating ligand atoms (e.g., ¹⁴N or ¹H). nih.gov This can provide direct evidence for the types of atoms coordinated to the copper ion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Diamagnetic Analogs and Ligand Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules in solution. While the paramagnetic nature of copper(II) complexes typically leads to severe broadening of NMR signals, making direct analysis challenging, NMR remains crucial for characterizing the free methyl 2-hydroxybenzoate ligand. docbrown.infonih.gov

¹H and ¹³C NMR spectra of methyl 2-hydroxybenzoate provide a detailed map of the proton and carbon environments within the molecule. docbrown.infodocbrown.info The ¹H NMR spectrum of methyl 2-hydroxybenzoate shows distinct signals for the methyl protons, the aromatic protons, and the phenolic hydroxyl proton, with their chemical shifts and coupling patterns providing confirmation of the structure. docbrown.info Similarly, the ¹³C NMR spectrum shows separate resonances for each unique carbon atom in the molecule. docbrown.info

To overcome the challenges of paramagnetism in the copper(II) complex, NMR studies are often performed on diamagnetic analogs, such as the corresponding zinc(II) or copper(I) complexes. scbt.comnih.gov By studying these analogs, it is possible to infer the coordination mode of the ligand in the paramagnetic copper(II) complex. Changes in the chemical shifts of the ligand's protons and carbons upon coordination to the diamagnetic metal center can indicate which atoms are involved in bonding. For instance, a downfield shift of the signals for the aromatic protons and carbons adjacent to the phenolic and carbonyl groups would suggest coordination through these sites.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation pattern. docbrown.infodocbrown.info

For the copper(II) methyl 2-hydroxybenzoate complex, mass spectrometry can confirm the molecular weight of the complex. The molecular formula for a 1:2 complex of copper with methyl 2-hydroxybenzoate is C₁₆H₁₆CuO₆, with a calculated molecular weight of approximately 367.84 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak corresponding to this mass. The isotopic pattern of the molecular ion peak would also be characteristic, reflecting the natural abundances of the isotopes of copper (⁶³Cu and ⁶⁵Cu) and carbon (¹²C and ¹³C). docbrown.info

In addition to the molecular ion, the mass spectrum will display a series of fragment ions. The fragmentation pattern of the complex can provide valuable structural information. For instance, the loss of a methyl group, a methoxy (B1213986) group, or a carbon dioxide molecule from the ligand are common fragmentation pathways for methyl salicylate. docbrown.infodocbrown.info The fragmentation of the complex can reveal how the ligand is bound to the copper ion. Electrospray ionization (ESI) mass spectrometry is a particularly gentle ionization technique that is well-suited for the analysis of coordination complexes, often allowing the observation of the intact complex ion in the gas phase. researchgate.net

Table 3: Key Mass Spectrometry Data for Methyl 2-Hydroxybenzoate

Ion m/z Identity
[M]⁺ 152 Parent molecular ion [C₈H₈O₃]⁺
[M+1]⁺ 153 Molecular ion with one ¹³C atom

Data sourced from Doc Brown's Advanced Organic Chemistry Revision Notes. docbrown.info

Computational Investigations of Copper Methyl 2 Hydroxybenzoate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost, particularly for systems containing transition metals like copper. rsc.orgresearchgate.net DFT calculations are used to model the electronic structure and properties of molecules by approximating the complex many-electron system as a functional of the electron density. scispace.com Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently employed for studying copper complexes and related organic ligands, often in conjunction with basis sets like 6-311+G(d,p) to achieve reliable results. researchgate.netresearchgate.net

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule through a process called geometry optimization. researchgate.net For copper(methyl 2-hydroxybenzoate), this involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. This process yields crucial data on bond lengths, bond angles, and dihedral angles. For the related free ligand, methyl salicylate (B1505791), DFT calculations have been shown to reproduce structural parameters that are in good agreement with experimental data. researchgate.net In a typical copper(II) complex with a salicylate derivative, the copper ion coordinates with the ligand through the phenolic oxygen and one of the carboxylate oxygens. mdpi.com

The geometry optimization of a potential copper(II) complex with methyl salicylate would likely reveal a coordination environment around the copper center. For instance, in a mononuclear complex, the copper(II) ion might adopt a nearly square planar or a distorted square pyramidal geometry, which is common for Cu(II) complexes. mdpi.combirzeit.edu DFT calculations can predict these geometries; for example, calculations on a related Cu(II) complex with an acylhydrazone ligand predicted a nearly square planar environment around the copper ion, which was confirmed by X-ray diffraction. mdpi.com

Electronic structure analysis, another key output of DFT calculations, provides information on the distribution of electrons within the molecule. This includes the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the complex. scispace.com Mulliken population analysis can also be performed to determine the net atomic charges on each atom, revealing insights into local reactivity and intermolecular interactions. nih.gov

Table 1: Representative Theoretical Geometrical Parameters for a Mononuclear Cu(II) Salicylate-Type Complex (Hypothetical Data Based on Similar Reported Structures).
ParameterDescriptionTypical Calculated ValueReference Structure Type
Cu-O (phenolic)Bond length between Copper and the phenolic Oxygen of the ligand.~1.89 Å mdpi.com
Cu-O (carbonyl)Bond length between Copper and the carbonyl Oxygen of the ligand.~1.98 Å mdpi.com
Cu-N (if co-ligand)Bond length between Copper and a coordinating Nitrogen from a co-ligand.~1.93 Å mdpi.combirzeit.edu
O-Cu-OBond angle within the chelate ring formed by the ligand.~90° birzeit.edu

DFT calculations are a powerful tool for predicting and interpreting various types of molecular spectra. By calculating the vibrational frequencies of the optimized geometry, a theoretical infrared (IR) spectrum can be generated. researchgate.netmdpi.com These predicted frequencies, after applying a suitable scaling factor, can be compared with experimental FT-IR spectra to assign specific vibrational modes to the observed absorption bands, such as the characteristic stretches of C=O, O-H, and Cu-O bonds. researchgate.netmdpi.com For the methyl salicylate ligand, DFT calculations have successfully supported the assignment of its vibrational spectra. researchgate.net

Similarly, electronic transitions, which are observed in UV-Visible (UV-Vis) spectroscopy, can be predicted. researchgate.netresearchgate.net DFT calculations can forecast the energies of d-d transitions within the copper(II) ion and ligand-to-metal charge transfer (LMCT) bands. mdpi.combirzeit.edu For example, calculations on a Cu(II) acylhydrazone complex predicted four d-d transitions, which aided in the deconvolution and assignment of the broad experimental absorption band. mdpi.com The electronic spectrum for mononuclear copper(II) salicylate compounds often exhibits a broad d-d absorption band and an LMCT band, typically between 400 and 450 nm. birzeit.edu Electron Paramagnetic Resonance (EPR) parameters, such as g-tensor values, can also be calculated to help interpret experimental spectra and confirm the monomeric nature of a complex. mdpi.com

Table 2: Comparison of Experimental and DFT-Predicted Spectroscopic Data for Copper Salicylate-Type Systems.
Spectroscopic TechniqueParameterTypical Experimental ValueTypical Calculated ValueReference
UV-Visd-d transition~630-700 nm~570-850 nm mdpi.combirzeit.edu
UV-VisLigand-to-Metal Charge Transfer (LMCT)~406 nmN/A birzeit.edu
IRν(C=O) stretch~1682 cm⁻¹ (ligand)~1651 cm⁻¹ (ligand) researchgate.net
EPRg-tensor values (orthorhombic)g₁=2.27, g₂=2.07, g₃=2.05g₁=2.273, g₂=2.068, g₃=2.052 mdpi.com

DFT can be employed to explore the reaction pathways for the formation of the copper(methyl 2-hydroxybenzoate) complex and its subsequent reactivity. By mapping the potential energy surface, researchers can identify transition states and calculate activation barriers for proposed reaction steps. This provides a detailed, step-by-step understanding of the reaction mechanism. For instance, studies on the reactivity of other copper(II)-phenoxyl complexes have used kinetic data in conjunction with computational analysis to infer mechanisms involving steps like substrate binding and hydrogen atom abstraction. nih.gov

For the formation of the complex, DFT could model the stepwise coordination of the methyl salicylate ligand to the copper ion, elucidating the energetics of each step. In terms of reactivity, copper(I) 3-methylsalicylate has been shown to be an effective catalyst for N-arylation reactions. researchgate.net DFT calculations could be used to investigate the catalytic cycle of such a reaction, exploring the roles of different intermediates and the reasons for the catalyst's efficiency. The mechanism for similar catalytic processes, such as ring-opening polymerization by related metal-salicylate complexes, is believed to proceed through a coordination-insertion mechanism, a pathway that is well-suited for computational investigation. mdpi.com

Advanced Computational Approaches (e.g., Time-Dependent DFT for Excited States)

While ground-state DFT is excellent for structure and stability, understanding the photochemical properties and UV-Vis spectra of copper(methyl 2-hydroxybenzoate) requires studying its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose, as it provides a good compromise between accuracy and computational expense for calculating excited-state energies and properties. rsc.orguci.eduarxiv.org

TD-DFT calculates the response of the electron density to a time-dependent perturbation, such as an oscillating electric field from light, which allows for the prediction of electronic absorption spectra. uci.edursc.org This method can accurately compute the transition energies that correspond to the peaks in a UV-Vis spectrum. nih.gov It has been successfully used to reproduce experimental spectra for various copper(II) complexes, including those with peptides and other biologically relevant ligands. nih.gov For a complex like copper(methyl 2-hydroxybenzoate), TD-DFT would be crucial for assigning the observed absorption bands, distinguishing between d-d transitions localized on the metal and ligand-to-metal charge transfer (LMCT) or intra-ligand transitions. birzeit.edu The analysis of the orbitals involved in these transitions provides a chemically intuitive picture of the electronic rearrangement upon excitation. rsc.org

Challenges and Validation in Computational Modeling of Copper Complexes

Despite the power of DFT and TD-DFT, accurately modeling copper complexes presents several challenges. Copper(II) is a d⁹ ion, which often leads to Jahn-Teller distortions, and its coordination sphere can be highly flexible, making it difficult to pinpoint a single, static structure. nih.gov In aqueous solutions, for example, Cu(II) complexes with different coordination numbers may coexist with only small energy differences between them, posing a significant modeling challenge. researchgate.net

The choice of the DFT functional is also critical. While standard functionals like B3LYP perform well for many properties, they have been reported to overestimate binding energies for some open-shell Cu(II) systems with low coordination numbers. nih.gov This necessitates careful validation of the chosen computational method.

Validation is the process of comparing computational predictions against reliable experimental data. researchgate.net For copper(methyl 2-hydroxybenzoate), this would involve:

Comparing the DFT-optimized geometry with an experimental crystal structure, if available. researchgate.net

Matching predicted IR and Raman vibrational frequencies with experimental spectra. mdpi.com

Ensuring that TD-DFT calculated electronic transition energies align with the peaks in the experimental UV-Vis spectrum. nih.gov

Discrepancies between computational results and experimental data can highlight limitations in the theoretical model, such as the need for a different functional, a larger basis set, or the explicit inclusion of solvent effects. nih.gov The synergy between computational modeling and experimental validation is crucial for building accurate and predictive models of complex systems like copper(methyl 2-hydroxybenzoate). mdpi.com

Catalytic Efficacy of Copper Methyl 2 Hydroxybenzoate Complexes

Catalysis in Organic Transformations

Copper(methyl 2-hydroxybenzoate) and its derivatives are active catalysts for the formation of crucial chemical bonds, offering milder and more economical alternatives to palladium-based systems.

The formation of carbon-carbon (C-C) bonds is fundamental to modern organic synthesis. While palladium has historically dominated this field, copper catalysts are gaining significant traction. youtube.com The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, traditionally employs a palladium catalyst with a copper(I) co-catalyst. nih.govwikipedia.orgorganic-chemistry.org In this dual catalytic system, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a key intermediate that facilitates the transmetalation step in the palladium catalytic cycle. youtube.comwikipedia.org This cooperative catalysis allows the reaction to proceed under much milder conditions. youtube.com

Recent research has focused on developing palladium-free, copper-catalyzed Sonogashira reactions to create more cost-effective and environmentally benign processes. researchgate.netnih.gov These systems leverage the ability of copper to catalyze the coupling of various aryl halides with terminal alkynes, sometimes under oxidative, air-assisted conditions, suggesting mechanistic pathways that may involve radical intermediates. nih.gov Although specific data for copper(methyl 2-hydroxybenzoate) in this exact reaction is not extensively detailed, related copper carboxylate complexes have shown high efficiency. The principles suggest that the salicylate (B1505791) ligand can effectively support the copper center through the necessary oxidative addition and reductive elimination steps.

Beyond alkyne coupling, copper complexes catalyze other C-C bond formations, such as the oxidative cross-coupling of C(sp³)-H bonds in methyl ketones with 3-methylbenzo[c]isoxazoles. nih.gov

The formation of bonds between carbon and heteroatoms (like nitrogen, oxygen, or sulfur) is critical in the synthesis of pharmaceuticals, agrochemicals, and materials. acs.org Copper(methyl 2-hydroxybenzoate) complexes and their analogues have proven particularly effective in this domain.

The Ullmann reaction , first reported over a century ago, is a classic copper-promoted coupling of an aryl halide with a nucleophile. acs.orgwikipedia.org Historically, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgrsc.org Modern advancements have led to the development of catalytic Ullmann-type reactions that proceed under milder conditions, often facilitated by the use of specific ligands that stabilize the copper catalyst. rsc.orgcapes.gov.br The mechanism is thought to involve the formation of an organocopper intermediate, which then undergoes nucleophilic aromatic substitution. wikipedia.org

A significant evolution in this area is the Chan-Lam coupling , which joins aryl boronic acids with N-H or O-H containing compounds using a copper catalyst, often in the presence of air. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its mild conditions (often at room temperature) and tolerance of a wide range of functional groups. organic-chemistry.orgthieme-connect.com

A closely related complex, copper(I) 3-methylsalicylate, has been demonstrated to be a highly efficient catalyst for the N-arylation of various heterocycles via Chan-Lam coupling. tandfonline.comresearchgate.net It effectively mediates the reaction between diverse aryl boronic acids (both electron-rich and electron-deficient) and a broad set of N-heterocycles under moderate conditions, showcasing the practical utility of salicylate-based copper catalysts. tandfonline.comresearchgate.net

Table 1: Chan-Lam N-Arylation of Heterocycles using Copper(I) 3-Methylsalicylate Catalyst

Reaction Conditions: Catalyst (10 mol%), K₂CO₃, Methanol, 65 °C, in air. Data sourced from studies on Copper(I) 3-methylsalicylate. tandfonline.comresearchgate.net

Oxidative and Reductive Catalysis

Copper's accessible redox states make its complexes, including those with salicylate ligands, effective catalysts for oxidation and reduction reactions. beilstein-journals.org These complexes can mimic the function of copper-containing enzymes like galactose oxidase, which catalyzes the two-electron oxidation of alcohols. beilstein-journals.org

Mononuclear copper(II) salicylate complexes, particularly when paired with auxiliary ligands like methylimidazoles, have demonstrated significant catalytic activity in the oxidation of catechols to their corresponding quinones. researchgate.net This reaction serves as a functional model for catechol oxidase enzymes. researchgate.net The catalytic efficiency can be measured by monitoring the formation of the o-quinone product over time. researchgate.net

Furthermore, copper complexes with Schiff-base ligands derived from salicylaldehyde (B1680747) (a related structure) are effective in the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, using hydrogen peroxide as a green oxidant. inorgchemres.org A key advantage of these systems is their ability to oxidize alcohols to aldehydes without significant over-oxidation to carboxylic acids. inorgchemres.org

Table 2: Catalytic Oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) using Copper(II) Salicylate Complexes

Note: H₂sal = salicylic (B10762653) acid; sal = salicylate dianion; asp = aspirinate; 1,2-MeIm = 1,2-dimethylimidazole; 2-MeIm = 2-methylimidazole. Data sourced from studies on related copper salicylate and aspirinate complexes. researchgate.net

Biomimetic Catalytic Systems (e.g., Superoxide (B77818) Dismutase Mimics)

In biological systems, the superoxide radical (O₂⁻) is a potentially harmful reactive oxygen species that is detoxified by the enzyme superoxide dismutase (SOD). nih.gov SOD enzymes contain metal centers (typically copper-zinc or manganese) that catalytically disproportionate superoxide into molecular oxygen and hydrogen peroxide. nih.gov

There is significant interest in developing low-molecular-weight synthetic compounds that can mimic the function of SOD. nih.govnih.gov These "SOD mimics" have therapeutic potential for conditions associated with oxidative stress. Copper(II) complexes of salicylic acid and its derivatives have been identified as potent SOD mimetics. nih.govresearchgate.netacs.org The salicylate ligand helps to create a coordination environment around the copper ion that facilitates the necessary redox cycling to neutralize the superoxide radical. researchgate.netacs.org

The activity of these mimics is often evaluated by their IC₅₀ value, which represents the concentration of the complex required to inhibit the superoxide-mediated reduction of a detector molecule (like nitroblue tetrazolium) by 50%. Mononuclear copper(II) salicylate complexes featuring methylimidazole ligands have been synthesized and shown to possess significant superoxide scavenging capabilities. researchgate.net

Ligand Design Principles for Enhanced Catalytic Activity

Key principles in ligand design include:

Redox-Active Ligands: Ligands that can participate in the redox process by storing and releasing electrons can work cooperatively with the metal center. beilstein-journals.org This allows for multi-electron transformations that might be difficult for the metal ion alone, mimicking the strategy used by enzymes like galactose oxidase. beilstein-journals.org

Geometric Strain (Entatic State): The concept of the entatic state posits that enforcing a distorted coordination geometry on the metal center can energize it, thereby enhancing its reactivity. nih.gov By designing sterically demanding ligands that prevent the complex from achieving an ideal, relaxed geometry, the catalytic activity for group transfer reactions can be dramatically increased. nih.gov

Electronic and Steric Tuning: The addition of electron-donating or electron-withdrawing groups to the salicylate backbone or the inclusion of ancillary ligands can modulate the electron density at the copper center. This tuning affects the rates of key catalytic steps like oxidative addition and reductive elimination. Similarly, adjusting the steric bulk of the ligands can control substrate access to the catalytic site and influence selectivity. nih.gov

Ancillary Ligands: In many cases, the addition of a secondary, or ancillary, ligand is crucial for catalytic activity. For instance, in Ullmann and Chan-Lam couplings, nitrogen-based ligands like diamines or phenanthrolines can stabilize catalytic intermediates, prevent catalyst deactivation, and accelerate the reaction rate. capes.gov.brnih.gov The choice of these co-ligands is often as critical as the primary ligand. acs.org

By applying these principles, it is possible to evolve and optimize catalysts based on the copper(methyl 2-hydroxybenzoate) scaffold for higher efficiency, broader substrate scope, and milder reaction conditions.

Mechanistic Studies on Copper Methyl 2 Hydroxybenzoate Reactivity and Interactions

Elucidation of Reaction Mechanisms in Catalytic Cycles

The catalytic activity of copper complexes, including those with salicylate (B1505791) ligands, is a subject of significant research, particularly in oxidation reactions. The copper center's ability to cycle between different oxidation states, primarily Cu(I), Cu(II), and sometimes Cu(III), is fundamental to its catalytic function. nih.gov These complexes can participate in various chemical processes, including oxidation, ligand substitution, and further complexation. nih.gov

In the copper(II)-catalyzed oxidation of various compounds, the mechanism often involves the generation of highly reactive species. For instance, in the oxidation of inorganic sulfur compounds by peroxides, trace amounts of a copper ion catalyst can induce complex oscillatory behaviors. nih.gov A proposed model for the reaction between thiosulfate (B1220275) (S₂O₃²⁻) and hydrogen peroxide (H₂O₂) catalyzed by Cu(II) involves the formation of an intermediate species, HOS₂O₃⁻. This intermediate is then attacked by both S₂O₃²⁻ and H₂O₂, driving the reaction forward. nih.gov

In other systems, such as the activation of peroxymonosulfate (B1194676) (PMS), copper-based catalysts facilitate the generation of reactive oxygen species (ROS). X-ray photoelectron spectroscopy has provided evidence for the transformation of Cu²⁺ to a mixed Cu²⁺/Cu⁺ state during these reactions. nih.gov This redox cycling is crucial. For example, in a Zero-Valent Copper/PMS system, PMS accelerates the corrosion of the copper, which releases Cu(I). This Cu(I) can then react with oxygen or activate PMS to produce ROS, such as sulfate (B86663) (SO₄•⁻) and hydroxyl (HO•) radicals, which are potent oxidizing agents for degrading pollutants. nih.gov In reactions involving the oxidation of thiocyanate (B1210189) (SCN⁻) with H₂O₂, copper(II) catalysis provides essential intermediates like HO₂• and Cu⁺{SCN⁻}n, which are core to the oscillatory nature of the reaction. nih.gov

The general mechanism for copper's catalytic activity in these oxidation reactions can be summarized by its participation in redox cycles that generate reactive intermediates, which then carry out the primary oxidative transformation.

Electrochemical Characterization and Redox Chemistry

The electrochemical behavior of copper;methyl 2-hydroxybenzoate is governed by the redox activity of the central copper ion. Cyclic voltammetry studies on copper in sodium salicylate solutions reveal complex processes at the electrode surface. During anodic passivation, a complex film can form, often consisting of an inner layer of cuprous oxide (Cu₂O) and an outer layer of mixed cupric oxide and cupric salicylate. bioline.org.br This passivating layer's composition is highly dependent on the solution's pH and the concentration of the salicylate ion. bioline.org.br

The redox chemistry involves the transfer of electrons, with the copper center cycling between its +2 and +1 oxidation states (Cu(II)/Cu(I)). The redox potential of this couple is influenced by the coordinating ligands. mdpi.com Studies on binuclear copper(II) Schiff base complexes have shown a quasi-irreversible reduction process involving two successive one-electron steps: Cu(II)Cu(II) ↔ Cu(II)Cu(I) ↔ Cu(I)Cu(I). nih.gov The general oxidation process involves the initial oxidation of the copper surface to Cu⁺, followed by further oxidation to Cu²⁺ at higher potentials. nih.gov

Redox titrations are a common analytical method to determine the concentration of copper(II) ions. A typical procedure involves reacting the Cu(II) solution with an iodide solution. In this reaction, Cu(II) acts as an oxidizing agent, oxidizing the iodide ions to iodine (I₂) while being reduced to copper(I) iodide (CuI). specialchem.com The resulting mixture, containing I₂, can then be titrated with a standard solution of sodium thiosulfate (Na₂S₂O₃) to quantify the amount of iodine produced, which directly correlates to the initial amount of Cu(II). specialchem.com The key reactions are:

2Cu²⁺ + 4I⁻ → 2CuI(s) + I₂

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

From this stoichiometry, it can be deduced that two moles of copper(II) ions produce one mole of iodine, which then reacts with two moles of thiosulfate. Therefore, the mole ratio of Cu²⁺ to S₂O₃²⁻ is 1:1. specialchem.com

PropertyValue/DescriptionSource(s)
Passivating Film Inner layer of Cu₂O and an outer layer of mixed cupric oxide/cupric salicylate. bioline.org.br
Redox Couple Cu(II)/Cu(I) mdpi.com
Reduction Mechanism Can involve successive one-electron reductions (e.g., Cu(II)Cu(II) → Cu(II)Cu(I) → Cu(I)Cu(I)). nih.gov
Oxidation of Salicylate (SA) Occurs at approximately 0.707 V vs. SCE. bioline.org.br

Investigation of Thermochromic and Halochromic Mechanisms

Thermochromism, the phenomenon of reversible color change with temperature, has been observed in several copper(II) complexes. The mechanism typically involves a temperature-induced change in the coordination geometry around the copper ion. For example, the compound bis(2,2-dimethylpropane-1,3-diamine)copper(II) dinitrate undergoes a first-order phase transition at 142 °C, changing from blue-violet to blue upon heating. researchgate.net This is attributed to a shift from a distorted (4+2) octahedral geometry at lower temperatures, where nitrate (B79036) oxygens are weakly coordinated, to a different geometry in the high-temperature phase where the nitrate ions are uncoordinated, leading to a weakening of the ligand field. researchgate.net Similarly, other copper complexes like Cu(N,N-diethylethylenediamine)₂₂ and (Et₂NH₂)₂[CuCl₄] also exhibit thermochromic properties, with observable color changes upon heating. bioline.org.br

Halochromism refers to a color change in response to a change in pH. While pH is a critical factor in reactions involving copper salicylate complexes, specific halochromic mechanisms for this compound are not extensively documented. nih.gov However, pH does influence the formation and nature of copper-containing products. For instance, in the synthesis of layered copper hydroxide (B78521) salts, a greenish-blue solid is formed when a sodium hydroxide solution is added to a copper(II) acetate (B1210297) solution to raise the pH to 8. nih.gov The efficiency of copper biosorption by algae is also significantly pH-dependent, with much lower efficiency at pH 4 compared to pH 6. These examples demonstrate that while a distinct, reversible pH-indicating color change (halochromism) of the this compound complex itself is not a primary reported feature, the pH of the environment profoundly affects the chemical state and interactions of the copper center and its ligands.

Molecular-Level Interactions in Biological Contexts

Copper complexes, including those with salicylate-type ligands, are known to interact with DNA through various mechanisms, leading to potential therapeutic applications.

Binding Modes: The interaction of copper complexes with DNA can occur through several non-covalent modes. These include binding within the minor or major grooves of the DNA double helix, or through intercalation, where the planar ligands of the complex insert themselves between the DNA base pairs. nih.gov The specific mode of binding is often dictated by the shape and structure of the complex. For example, some copper(II) Schiff base complexes have been shown to bind in the minor groove, while others act as major groove binders. The binding process can be initiated by the coordination of the copper center to the phosphate (B84403) oxygen atoms on the DNA backbone, followed by interactions with the nucleobases. Studies have shown that copper ions often exhibit a preference for guanine-cytosine (G-C) rich regions of the DNA strand.

Cleavage Pathways: A significant consequence of this binding is the ability of many copper complexes to cleave the DNA strands. This cleavage can render supercoiled plasmid DNA (Form I) into a relaxed, nicked form (Form II) and subsequently into a linear form (Form III). nih.gov The primary mechanism for this cleavage is often oxidative, driven by reactive oxygen species (ROS) generated by the copper complex. nih.gov However, hydrolytic cleavage pathways have also been reported. The efficiency of DNA cleavage often correlates directly with the binding strength of the complex to the DNA.

Reactive Oxygen Species (ROS) Generation: A key aspect of the biological activity of copper complexes is their ability to generate ROS. In the presence of biological reductants like ascorbic acid or cellular components like hydrogen peroxide (H₂O₂), the Cu(II) center can be reduced to Cu(I). This Cu(I) can then participate in Fenton-like or Haber-Weiss reactions to produce highly damaging ROS, most notably the hydroxyl radical (•OH).

Cu²⁺ + e⁻ (reductant) → Cu⁺ Cu⁺ + H₂O₂ → Cu²⁺ + •OH + OH⁻

The generation of these radicals has been confirmed using techniques like electron spin resonance (ESR) spectroscopy. It is this production of ROS in close proximity to the DNA, facilitated by the binding of the complex, that leads to oxidative damage and strand scission.

Complex TypeDNA Binding Constant (K_b) / M⁻¹Binding ModeSource(s)
Binuclear Schiff Base Copper(II) ComplexNot specified, but noted to induce conformational variation.Groove Binding, Electrostatic Interaction nih.gov
Copper(II) complex with 2-(benzothiazol-2-yl iminomethyl)-phenol2.35 × 10³Minor Groove
Copper(II) complex with 2-(benzothiazol-2-yl iminomethyl)-4-chlorophenol2.12 × 10³Minor Groove
Chiral N-salicyl-β-amino alcohol Schiff base Copper(II) complexesBinding strength order: Complex 3 > 2 > 1π→π* transition interactions

The biological activity of this compound and related complexes extends to interactions with proteins and the modulation of enzyme activity. These interactions are fundamental to their pharmacological effects.

Copper salicylate complexes have been shown to act as enzyme inhibitors. For example, certain copper(II) complexes of salicylic (B10762653) acid and its derivatives exhibit moderate inhibitory activity against the cyclooxygenase-1 (COX-1) enzyme. This inhibition of COX enzymes is a well-known mechanism for many non-steroidal anti-inflammatory drugs.

Conversely, some copper-based structures are designed to mimic the active sites of enzymes. Bioinspired metal-organic frameworks (MOFs) have been developed to install amino acid-copper sites that mimic the coordination environment and nuclearity of metalloenzymes like laccases and copper oxidases, enabling them to perform functions such as the oxidative degradation of pollutants.

Furthermore, copper complexes can modulate cellular signaling pathways. A notable example is the copper(II) complex of salicylate and phenanthroline, [Cu(sal)(phen)], which has demonstrated antitumor activity. Mechanistic studies revealed that its efficacy stems from the induction of ROS generation and the inhibition of the JAK2/STAT5 signaling pathway. This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, ultimately promoting apoptosis in cancer cells. The interaction of copper complexes with other biological targets, such as the islet amyloid polypeptide (IAPP) implicated in type 2 diabetes, has also been investigated, showing that ligands can modulate the redox behavior of the copper-peptide system, potentially offering a protective effect against metal-induced oxidative stress.

Applications in Advanced Materials Science: Copper Methyl 2 Hydroxybenzoate As Precursors

Integration into Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are a class of porous, crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the metal precursor is critical as it influences the synthesis, structure, and ultimately the properties of the resulting MOF. Copper, in particular, is a versatile metal for MOF synthesis, leading to well-known structures like HKUST-1. nist.govresearchgate.net These frameworks have shown promise in gas storage, separation, and catalysis. nist.govmdpi.com

Precursor Role in MOF Synthesis and Morphology Control

Typically, soluble copper salts such as copper nitrate (B79036) or copper acetate (B1210297) are employed in the solvothermal or hydrothermal synthesis of copper-based MOFs. nih.govgoogle.com The organic ligand, which contains the binding sites, is then introduced to coordinate with the copper ions, forming the porous framework.

The morphology of MOF crystals—their shape and size—is a crucial factor that can impact their performance in various applications. researchgate.net Researchers have demonstrated that the morphology of copper-based MOFs can be tuned by several methods, including the use of modulators or competitive ligands like 2-methylimidazole, which can alter the crystallization process. researchgate.net Additionally, controlling reaction parameters such as temperature, pH, and reaction time can influence the final morphology of the MOF crystals. nih.gov

However, there is a lack of specific studies detailing the use of copper(II) methyl 2-hydroxybenzoate as a direct precursor in these synthetic routes. Consequently, its effect on the morphology of any potential MOF structure remains uncharacterized.

Functionalization of MOFs via Methyl 2-Hydroxybenzoate Moieties

The functionalization of MOFs is a key strategy for tailoring their chemical and physical properties. This can be achieved either by using pre-functionalized ligands during synthesis or by post-synthetic modification (PSM) of an existing framework. nih.govnih.gov PSM allows for the introduction of specific functional groups onto the MOF's organic linkers or metal nodes. nih.gov This technique has been used to enhance properties such as stability, selectivity, and catalytic activity. nih.govrsc.org

While various functional groups, including amines, hydroxyls, and methyl groups, have been successfully incorporated into MOF structures to enhance properties like CO2 adsorption or water stability, the specific functionalization of MOFs with methyl 2-hydroxybenzoate moieties is not described in the current body of scientific literature. nih.govrsc.orgresearchgate.net Therefore, the potential impact of such a functional group on the properties of a MOF is purely theoretical at this stage.

Development of Hybrid Materials

Hybrid materials, which combine inorganic and organic components, are designed to leverage the properties of both constituents to create materials with enhanced or novel functionalities. The inorganic component can provide structural stability, while the organic part can introduce specific chemical functions.

The synthesis of hybrid materials can involve the formation of composites where, for instance, a MOF is combined with another material like graphite (B72142) oxide. nist.gov In such composites, the components can interact, leading to synergistic properties. For example, the copper centers in a MOF can bind to functional groups on graphite oxide, creating a new composite material with increased porosity. nist.gov Another approach involves creating coatings, such as methyl-modified silica, on copper surfaces to provide corrosion protection. hmdb.ca

While copper compounds are integral to many hybrid materials, research specifically employing copper(II) methyl 2-hydroxybenzoate in the synthesis of these advanced composites is not apparent. The potential for this compound to act as either the inorganic or organic component, or as a precursor to one, in a hybrid material system has not been documented.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.